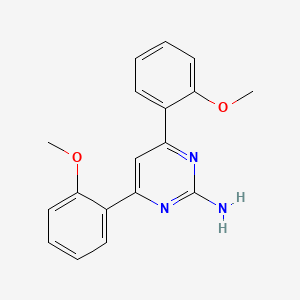

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C18H17N3O2 It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-methoxybenzoic acid derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as Aurora kinase A. This interaction inhibits the kinase activity, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the methoxy groups.

2-Amino-4,6-diphenylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of methoxy groups, which enhance its solubility and potentially its biological activity. The methoxy groups also provide additional sites for chemical modification, allowing for the synthesis of a variety of derivatives with different properties.

Activité Biologique

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Aurora kinase A (AURKA). This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with two 2-methoxyphenyl substituents, enhancing its solubility and biological activity. The presence of methoxy groups contributes to its hydrophobicity, which is crucial for interacting with biological targets.

Target of Action

The primary target of this compound is Aurora kinase A (AURKA) , a key enzyme involved in cell cycle regulation.

Mode of Action

The compound binds to AURKA, inhibiting its activity. This inhibition leads to cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. The biochemical pathway affected includes the phosphorylation state of AURKA at Thr283, which is critical for its activation and function.

Biochemical Pathways

- Cell Cycle Regulation : Inhibition of AURKA disrupts normal cell cycle progression, particularly affecting the transition from G2 to M phase.

- Apoptosis Induction : The compound's action results in increased apoptotic signaling pathways in cancer cells, leading to cell death.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In studies involving HCT116 human colon cancer cells, the compound significantly reduced clonogenicity and induced caspase-mediated apoptosis.

Antitrypanosomal Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antitrypanosomal activity. For instance, a related compound with a similar structure demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei, indicating strong potential for treating trypanosomiasis .

Case Studies and Experimental Data

-

Aurora Kinase Inhibition : In vitro studies showed that treatment with this compound resulted in significant inhibition of AURKA activity. The resultant accumulation of cells in the G2/M phase was confirmed through flow cytometry analyses.

Treatment G2/M Phase Accumulation (%) Control 20% Compound 65% -

Antitrypanosomal Activity : The compound's effectiveness against Trypanosoma brucei was evaluated alongside various analogues. The following table summarizes their IC50 values:

Compound IC50 (μM) Selectivity Index (CC50/L6) 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine 0.38 >60 Other derivatives Varies Varies - Toxicity Profile : The compound exhibited low toxicity towards mammalian cells (L6 cell line), demonstrating a favorable safety profile for further development .

Propriétés

IUPAC Name |

4,6-bis(2-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDYWGYBRQVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.